molecular formula C60H100O7P2 B1262995 Dodecaprenyl diphosphate

Dodecaprenyl diphosphate

Cat. No. B1262995
M. Wt: 995.4 g/mol
InChI Key: WURMRKUXTPWSRM-GNZYJLLNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dodecaprenyl diphosphate is a polyprenol diphosphate compound having twelve prenyl units with undefined stereochemistry about the double bonds. It has a role as a Saccharomyces cerevisiae metabolite.

Scientific Research Applications

  • Biosynthesis of Isoprenoids : Dodecaprenyl diphosphate plays a crucial role in the biosynthesis of isoprenoids in plant chloroplasts, involving distinct biosynthetic routes including the mevalonate-independent pathway. This dichotomy in isoprenoid biosynthesis allows interpretation of chloroplast isoprenoid synthesis, which was previously inconclusive (Lichtenthaler, Schwender, Disch, & Rohmer, 1997).

  • Crystal Structure of Enzymes : The crystal structure of undecaprenyl diphosphate synthase, which catalyzes the cis-prenyl chain elongation to produce undecaprenyl diphosphate, reveals significant insights into the enzyme's structure and proposed reaction mechanisms. This enzyme is vital for bacterial cell wall biosynthesis (Fujihashi et al., 2001).

  • Prenyltransferases Mechanisms : Research on prenyltransferases, which catalyze chain elongation of farnesyl diphosphate to designated lengths, has provided insights into their reaction kinetics, catalytic mechanisms, conformational changes, and inhibitor designs. These findings are crucial for understanding the synthesis of prenyl oligomers or polymers (Liang, 2009).

  • Protein Sequence Comparisons : Isoprenyl diphosphate synthases, including those that synthesize dodecaprenyl diphosphate, have been studied through protein sequence comparisons and phylogenetic analysis, leading to predictions about their secondary structure and evolutionary pathways (Chen, Poulter, & Kroon, 1994).

  • Mammalian Cell Studies : Studies on mammalian cells have highlighted the role of dodecaprenyl diphosphate in the interconversion of isoprenols and isoprenoid phosphates, shedding light on its importance in cellular metabolism and regulation (Miriyala et al., 2010).

  • Inhibitors of Bacterial Biosynthesis : Research into the structures, mechanisms, and inhibitors of undecaprenyl diphosphate synthase, a cis-prenyltransferase involved in bacterial peptidoglycan biosynthesis, provides vital information for the development of antibiotics and understanding of bacterial resistance mechanisms (Teng & Liang, 2012).

  • Biosynthesis and Engineering : The role of dodecaprenyl diphosphate in the biosynthesis and engineering of isoprenoid small molecules has been extensively studied. This includes its application in the production of various commercial products, highlighting its potential in biotechnology and industrial applications (Withers & Keasling, 2007).

  • Network Analysis of Biosynthesis Pathways : Network analysis of the pathways involved in isoprenoid synthesis, including the role of dodecaprenyl diphosphate, has been critical in understanding plant development and the potential impact of pathway perturbations (Vranová, Coman, & Gruissem, 2013).

properties

Product Name

Dodecaprenyl diphosphate

Molecular Formula

C60H100O7P2

Molecular Weight

995.4 g/mol

IUPAC Name

[(2E,6E,10E,14E,18E,22E,26E,30E,34E,38E,42E)-3,7,11,15,19,23,27,31,35,39,43,47-dodecamethyloctatetraconta-2,6,10,14,18,22,26,30,34,38,42,46-dodecaenyl] phosphono hydrogen phosphate

InChI

InChI=1S/C60H100O7P2/c1-49(2)25-14-26-50(3)27-15-28-51(4)29-16-30-52(5)31-17-32-53(6)33-18-34-54(7)35-19-36-55(8)37-20-38-56(9)39-21-40-57(10)41-22-42-58(11)43-23-44-59(12)45-24-46-60(13)47-48-66-69(64,65)67-68(61,62)63/h25,27,29,31,33,35,37,39,41,43,45,47H,14-24,26,28,30,32,34,36,38,40,42,44,46,48H2,1-13H3,(H,64,65)(H2,61,62,63)/b50-27+,51-29+,52-31+,53-33+,54-35+,55-37+,56-39+,57-41+,58-43+,59-45+,60-47+

InChI Key

WURMRKUXTPWSRM-GNZYJLLNSA-N

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/COP(=O)(O)OP(=O)(O)O)/C)/C)/C)/C)/C)/C)/C)/C)/C)/C)/C)C

Canonical SMILES

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCOP(=O)(O)OP(=O)(O)O)C)C)C)C)C)C)C)C)C)C)C)C

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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